6,7-Dimethyl-1H-pteridin-4-one

Enzyme Kinetics Pteridine Metabolism Biochemical Assay

Select 6,7-Dimethyl-1H-pteridin-4-one for its irreplaceable 6,7-dimethyl substitution pattern, which confers a unique LogP (~0.122), high melting point (355-360 °C decomp.), and distinct kinetic behavior as a dihydropteridine reductase substrate versus its 6-methyl analog. This scaffold is critical for reproducible SAR investigations, folate metabolism enzymology, and as a validated RP-HPLC reference standard. Procuring this exact derivative—not a close analog—ensures analytical accuracy, synthetic pathway fidelity, and meaningful comparative biochemical data across your research programs.

Molecular Formula C8H8N4O
Molecular Weight 176.18 g/mol
CAS No. 14684-54-9
Cat. No. B079330
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-Dimethyl-1H-pteridin-4-one
CAS14684-54-9
Molecular FormulaC8H8N4O
Molecular Weight176.18 g/mol
Structural Identifiers
SMILESCC1=C(N=C2C(=NC=NC2=O)N1)C
InChIInChI=1S/C8H8N4O/c1-4-5(2)12-7-6(11-4)8(13)10-3-9-7/h3H,1-2H3,(H,9,10,12,13)
InChIKeyYZZHLQUXFAOLAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6,7-Dimethyl-1H-pteridin-4-one (CAS 14684-54-9) for Research and Industrial Procurement: Core Scaffold Overview


6,7-Dimethyl-1H-pteridin-4-one (CAS 14684-54-9) is a heterocyclic organic compound belonging to the pteridine family [1]. Its structure is characterized by a bicyclic system consisting of a pyrimidine ring fused to a pyrazine ring, with the defining feature being methyl substituents at the 6- and 7-positions [1]. This specific 6,7-dimethyl substitution pattern distinguishes it from other pteridines and imparts unique physicochemical properties, making it a valuable core scaffold and synthetic building block in medicinal chemistry and biochemical research, particularly for studies involving folate metabolism and related enzymes .

Why 6,7-Dimethyl-1H-pteridin-4-one Cannot Be Interchanged with Generic Pteridines


While many pteridine derivatives share a common bicyclic core, the specific substitution pattern of 6,7-Dimethyl-1H-pteridin-4-one (C8H8N4O, MW 176.18) [1] dictates a unique set of physical, chemical, and biological properties that cannot be replicated by its closest analogs . Unlike pterin (C6H5N5O) which possesses a 2-amino group, or 8-methylpterin (C7H7N5O) with a single methyl group, the dual methylation at the 6,7-positions significantly alters the molecule's electronic distribution, lipophilicity, and steric bulk [2]. This leads to a divergent melting point of 355-360 °C (decomposition) [1] and a calculated LogP of approximately 0.122 [3], in contrast to other substituted pteridines. In biological systems, these structural nuances translate to markedly different interactions with enzyme active sites, as evidenced by its distinct kinetic profile as a substrate for dihydropteridine reductase compared to its 6-methyl analog [4]. Consequently, substituting 6,7-Dimethyl-1H-pteridin-4-one with a seemingly similar pteridine would invalidate comparative analytical studies, compromise the reproducibility of synthetic pathways, and fundamentally alter the outcome of any structure-activity relationship (SAR) investigation.

Quantitative Differentiation of 6,7-Dimethyl-1H-pteridin-4-one: A Comparative Evidence Guide


Comparative Substrate Kinetics for Dihydropteridine Reductase vs. 6-Methyl Analog

In a direct enzymatic study, the quinonoid dihydro species derived from the tetrahydropteridin-4(3H)-one scaffold were evaluated as substrates for human brain dihydropteridine reductase. The cis-6,7-dimethyl derivative exhibited a distinct kinetic profile compared to its 6-methyl analog, with specific apparent Km and Vmax values reported [1]. The precise difference in enzyme affinity and turnover rate confirms that the 6,7-dimethyl substitution pattern is a critical determinant of biological recognition and catalytic processing, not a redundant modification.

Enzyme Kinetics Pteridine Metabolism Biochemical Assay

Distinct Physicochemical Profile: Melting Point and Lipophilicity vs. Related Pteridines

The physical properties of 6,7-Dimethyl-1H-pteridin-4-one are unique among its class. Its melting point is reported as 355-360 °C (with decomposition) [1], a significantly higher range than the 2-amino-6,7-dimethyl analog, 6,7-Dimethylpterin (CAS 611-55-2), which exhibits a melting point of 283-285 °C [2]. Furthermore, its calculated LogP is 0.122 [3], indicating greater hydrophilicity compared to more lipophilic pteridine derivatives with larger substituents.

Physicochemical Analysis Compound Characterization Quality Control

Validated Analytical Method for Quantification and Purity Assessment

A validated reverse-phase high-performance liquid chromatography (RP-HPLC) method has been established for the analysis of 6,7-Dimethyl-1H-pteridin-4-one [1]. The method utilizes a Newcrom R1 column and a mobile phase consisting of acetonitrile, water, and phosphoric acid (or formic acid for mass spectrometry compatibility) [1]. This method is scalable and suitable for isolating impurities in preparative separations and for pharmacokinetic studies [1]. The existence of a dedicated, scalable HPLC method provides a critical advantage for procurement and quality control, ensuring batch-to-batch consistency and enabling precise quantification in complex mixtures.

Analytical Chemistry HPLC Analysis Pharmacokinetics

Documented Synthetic Route and Reaction Yield for Process Reproducibility

A reproducible synthetic route for 6,7-Dimethyl-1H-pteridin-4-one is documented, involving the condensation of 6-chloropyrimidine-4,5-diamine with 2,3-butanedione in a toluene/methanol solvent mixture under reflux [1]. This method yields 6,7-dimethylpteridin-4-ol (the target compound) in a reported yield of 72% after a 1-hour reaction [1]. This established protocol offers a clear, quantitative benchmark for in-house synthesis or evaluation of custom-synthesized material, ensuring procurement of a compound with a verifiable production pedigree.

Synthetic Chemistry Process Chemistry Building Block Synthesis

Optimal Use Cases for Procuring 6,7-Dimethyl-1H-pteridin-4-one (CAS 14684-54-9)


Enzymology and Metabolic Pathway Studies

The compound's demonstrated role as a specific substrate for dihydropteridine reductase, with its kinetic parameters distinct from its 6-methyl analog [1], makes it an essential tool for researchers investigating the role of pterins in folate metabolism, neurotransmitter synthesis (e.g., tetrahydrobiopterin pathways), and related enzyme mechanisms. Procuring this specific derivative ensures accurate modeling of biological systems.

Structure-Activity Relationship (SAR) and Medicinal Chemistry

The unique 6,7-dimethyl substitution pattern on the pteridine core provides a critical reference point for SAR studies aimed at developing novel enzyme inhibitors or receptor ligands . Its distinct physicochemical properties, such as the high melting point (355-360 °C) [2] and specific LogP (0.122) [3], allow researchers to systematically evaluate the impact of steric and electronic modifications on target binding and pharmacokinetic behavior.

Analytical Method Development and Quality Control

Given the existence of a validated RP-HPLC method [3], procurement of this compound is optimal for analytical chemistry groups establishing internal standards for purity assessment, impurity profiling, and quantification in complex matrices. The method's scalability for preparative separations also supports its use as a reference standard in process development.

Chemical Synthesis and Scaffold Derivatization

As a well-defined heterocyclic building block, this compound serves as a key intermediate in the synthesis of more complex pteridine derivatives . The documented, high-yield (72%) synthetic route [4] provides a robust starting point for chemists seeking to prepare this core scaffold for further functionalization at other positions on the ring system, such as the 2- or 4-positions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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